molecular formula C7H17NO2 B1247424 Triethylammonium formate CAS No. 585-29-5

Triethylammonium formate

Cat. No. B1247424
CAS RN: 585-29-5
M. Wt: 147.22 g/mol
InChI Key: PTMFUWGXPRYYMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves processes like esterification, carbonylation, and dehydrogenation. For instance, the synthesis of methyl formate, a compound related to triethylammonium formate, can be achieved through methods such as direct esterification, methanol carbonylation, and methanol dehydrogenation in gas phase, highlighting the versatility and industrial applicability of these synthesis methods. These processes are characterized by their efficiency, lower reaction temperatures, and higher yields, making them significant for industrial applications (L. Feng, 2000).

Molecular Structure Analysis

While specific details on the molecular structure analysis of triethylammonium formate are not directly covered in the available literature, the structure of related compounds, such as various arylated heteroarenes, provides insight into the complexity and potential reactivity of such molecules. The molecular structure of these compounds can significantly affect their chemical reactivity and physical properties, indicating the importance of structural analysis in understanding and predicting the behavior of triethylammonium formate in various chemical contexts.

Chemical Reactions and Properties

Triethylammonium formate participates in numerous chemical reactions, owing to its functionality as a formate source and its ability as a phase transfer catalyst. Although specific reactions involving triethylammonium formate are not detailed in the reviewed literature, the compound's role in synthesis processes, especially in forming carbon-heteroatom bonds and facilitating electrophilic aromatic substitution reactions, underscores its utility in organic synthesis. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, are pivotal for its application in synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of triethylammonium formate, such as solubility, boiling point, and melting point, are crucial for its application in various chemical processes. These properties determine the compound's behavior in different environments and under various conditions, influencing its utility in synthesis and material science applications.

Chemical Properties Analysis

Chemically, triethylammonium formate is known for its role as a reagent and catalyst in organic synthesis, providing a source of formate ions for various reactions. Its chemical properties, including acidity, reactivity, and stability, make it a versatile compound in the synthesis of a wide range of organic materials and in catalytic processes, where it can influence reaction pathways, yields, and the selectivity of products.

  • (L. Feng, 2000) - Review of synthetic processes for methyl formate, highlighting methods relevant to the synthesis of triethylammonium formate.

Scientific Research Applications

Green Solvent and Additives

TEAF is recognized for its role as a green solvent and as an additive in biphasic catalysis. It exhibits positive deviations from Debye-Huckel limiting law, similar to that of ammonium ions. This makes it particularly useful in studies involving biomolecules and nano-materials.

TEAF, in combination with magnesium, is used for the synthesis of various azo compounds from aromatic nitro compounds. This process is fast, clean, and high-yielding, occurring at room temperature in methanol.

TEAF enhances sensitivity in negative-ion liquid chromatography/thermospray-mass spectrometry. It decreases protonation by ion/molecule reaction in the gas phase, influencing ion production based on solution chemistry and ion evaporation.

The use of TEAF in zinc-catalyzed hydrogenative cleavage of azo compounds has been noted. This method allows for reducing both symmetrical and unsymmetrical azo compounds to corresponding amines, tolerating various functional groups.

  • Reference: Srinivasa et al., 2004

TEAF has been used in the reductive fission of bridged carbon bonds of certain organic compounds, demonstrating its effectiveness in specific organic synthesis reactions.

TEAF is instrumental in palladium-catalyzed reduction reactions, utilized in the synthesis of various organic compounds, extending its application in organic synthesis.

Safety And Hazards

Triethylammonium formate is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Triethylammonium formate has potential applications in the study of proteins or noncovalent protein macromolecular complexes under “nondenaturing” conditions by electrospray ionization . It is also used as a volatile buffer in the purification of nucleic acids and biomolecules .

properties

IUPAC Name

N,N-diethylethanamine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMFUWGXPRYYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylammonium formate

CAS RN

585-29-5
Record name Triethylammonium formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylammonium formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid:Triethylamine 1:1 solution
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLAMMONIUM FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4T038P8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
NA Cortese, RF Heck - The Journal of Organic Chemistry, 1977 - ACS Publications
Aromatic halides and nitro compounds are readily reduced at 50-100 C to hydrocarbons and amines, respectively, with triethylammonium formate in the presence of either palladium on …
Number of citations: 237 pubs.acs.org
MO Terpko, RF Heck - The Journal of Organic Chemistry, 1980 - ACS Publications
… The triethylammonium formate reductions reduce the least hindered nitro group in 2,4-di… The triethylammonium formate reductions proceed in yields comparable to those reported …
Number of citations: 72 pubs.acs.org
KR Patil, SK Patil, VR Shaikh, DH Dagade… - Journal of Molecular …, 2021 - Elsevier
… -based carboxylate PILs (triethylammonium formate and triethylammonium glycolate) at 298.15 K … (φ) measurements of aqueous solutions of triethylammonium formate [TEAF] (0.01290–…
Number of citations: 6 www.sciencedirect.com
GR Srinivasa, K Abiraj, DC Gowda - Tetrahedron letters, 2003 - Elsevier
… using lead as catalyst and triethylammonium formate as hydrogen donor. Various azo … the corresponding nitro compounds using lead and triethylammonium formate in methanol. …
Number of citations: 88 www.sciencedirect.com
JR Weir, BA Patel, RF Heck - The Journal of Organic Chemistry, 1980 - ACS Publications
… acetylenes were reduced with triethylammonium formate and a. … Palladium-catalyzed triethylammonium formate reduction of … with triethylammonium formate over reduction with hy- …
Number of citations: 147 pubs.acs.org
K Abiraj, GR Srinivasa, DC Gowda - Synlett, 2004 - thieme-connect.com
… of the zinc/triethylammonium formate promoted reductive … zinc/triethylammonium formate promoted reductive homocoupling of aryl halides In conclusion, the triethylammonium formate …
Number of citations: 14 www.thieme-connect.com
A Nazet, R Buchner - The Journal of Chemical Physics, 2018 - pubs.aip.org
… II A, we failed to synthesize triethylammonium formate. Instead, all synthesis routes tried led to binary mixtures containing triethylamine and formic acid at a molar ratio 1:2. This …
Number of citations: 19 pubs.aip.org
S Steffenrud, E Dewey, G Maylin - Rapid Communications in …, 1990 - Wiley Online Library
… Using triethylammonium formate, protonation by ionlmolecule reaction in the gas phase … acidic compounds in the presence of triethylammonium formate buffers. A possible mechanism …
M Ferles, O Kocián - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
Reduction of 3-substituted quinoline derivatives, containing electron donating substituents (Ia-Id), as well as of the quaternary salts VIb and VIc, with triethylammonium formate afforded …
Number of citations: 5 cccc.uochb.cas.cz
H Brunner, W Leitner - Angewandte Chemie International …, 1988 - Wiley Online Library
Transfer hydrogenation with triethylammonium formate (= formic acid+ NEt 3) has proven suitable as a method for hydrogenation without molecular hydrogen. In the catalytic …
Number of citations: 54 onlinelibrary.wiley.com

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